tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)8-6-7-11-9-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
SMJVKZSBPLIXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- tert-Butyl azetidine-1-carboxylate (Boc-azetidine): The protected azetidine core.
- 4-Ethoxy-4-oxobutyl moiety: Introduced via alkylation or acylation reactions.
- Reagents: Commonly used reagents include n-butyllithium for lithiation, sodium triacetoxyborohydride for reductive amination, and various organometallic reagents for carbon-carbon bond formation.
Representative Synthetic Route
A typical preparation involves the following steps:
| Step | Description | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Lithiation of aryl or alkyl bromide with n-butyllithium at -78°C in dry diethyl ether | -78°C, N2 atmosphere, 30-60 min | 69-83% (depending on substrate) | Ensures formation of organolithium intermediate for nucleophilic attack |
| 2 | Addition of 1-Boc-azetidinone or Boc-azetidine derivative to organolithium intermediate | -78°C to room temp, 1-2 h stirring | 68-83% | Forms 3-substituted azetidine intermediate |
| 3 | Reductive amination or alkylation with sodium triacetoxyborohydride or Grignard reagents | Room temp, 12-16 h | 69-83% | Introduces the 4-ethoxy-4-oxobutyl side chain |
| 4 | Work-up: aqueous ammonium chloride quench, extraction with ethyl acetate, drying over Na2SO4 | Ambient conditions | - | Standard organic extraction and purification |
| 5 | Purification by flash column chromatography on silica gel | Ethyl acetate/hexane gradient | - | Yields pure tert-butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate |
Example Experimental Procedure
- To a solution of 3-bromo-1,2-difluorobenzene (or similar bromide) in dry diethyl ether at -78°C under nitrogen, n-butyllithium (2.5 M in hexane) is added dropwise. The mixture is stirred for 30-60 minutes to generate the organolithium species.
- A solution of 1-Boc-azetidinone in dry diethyl ether is added dropwise at -78°C. The reaction mixture is stirred for 1-2 hours while warming to ambient temperature.
- The reaction is quenched with saturated ammonium chloride solution, and the organic phase is extracted with ethyl acetate.
- The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel chromatography using an ethyl acetate/hexane gradient to afford the desired this compound as a white solid.
Reaction Conditions and Yields Summary
Analytical and Purity Data
- Mass Spectrometry (MS): Molecular ion peaks consistent with M+ at m/z 271.35 (Molecular weight) or protonated species [M+H]+ at 272.3.
- NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet ~1.4 ppm), azetidine ring protons (multiplets ~3.5-4.5 ppm), and ethoxy group (quartet and triplet around 4.1 and 1.2 ppm respectively).
- Purity: Achieved through silica gel chromatography, typically >95% by HPLC.
Research Findings and Optimization Notes
- The use of low temperatures (-78°C) during lithiation and nucleophilic addition is critical to control regioselectivity and avoid side reactions.
- Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity.
- Dry, inert atmosphere conditions (nitrogen or argon) are essential to prevent moisture-sensitive reagents from decomposing.
- Flash chromatography with gradient elution allows efficient separation of the product from impurities.
- Yields vary depending on the exact substituents and reaction scale but generally range from 68% to 83%.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Organolithium addition to Boc-azetidinone | n-Butyllithium, Boc-azetidinone | -78°C to RT, dry ether | 68-83 | High regioselectivity, good yields | Requires low temp, moisture sensitive |
| Reductive amination | Sodium triacetoxyborohydride, DCM | RT, 12-16 h | ~69 | Mild conditions, selective | Longer reaction time |
| Grignard addition | Aryl or alkyl magnesium bromide | 0°C to RT, THF | 70-80 | Efficient C-C bond formation | Sensitive to moisture, requires careful handling |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecular architectures .
Biology: The compound has applications in the development of biologically active molecules. It is used in the synthesis of potential drug candidates and bioactive compounds that target specific biological pathways .
Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of pharmaceuticals. It is involved in the development of drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The following analysis focuses on structurally related azetidine derivatives, emphasizing substituent variations, synthetic methodologies, and physicochemical properties.
Substituent Variations and Functional Group Modifications
Azetidine derivatives differ primarily in their side chains and protecting groups. Key analogs include:
Key Observations :
- Chain Length and Ester Groups : The 4-ethoxy-4-oxobutyl chain in the target compound provides a longer, more flexible linker compared to analogs with 2-methoxy-2-oxoethyl or 2-oxoethyl groups. This may influence solubility and binding interactions in biological systems.
- Aromatic vs.
Key Observations :
- Catalyst Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) enable high yields (70–80%) in Suzuki couplings for aryl-substituted derivatives .
- Reaction Time and Temperature : Aza-Michael additions require elevated temperatures (65°C) and extended reaction times (4–16 hours), whereas cross-couplings are faster but sensitive to reagent stoichiometry .
Physicochemical and Spectral Properties
Critical data from NMR, IR, and mass spectrometry highlight structural differences:
Key Observations :
- Electronic Effects : The nitro group in downshifts the Boc carbonyl IR stretch (1705 cm⁻¹ vs. 1735 cm⁻¹ in aliphatic esters) due to electron withdrawal .
- Stereochemical Complexity : Azetidine ring protons in ¹H-NMR often appear as multiplet signals (δ 3.95–4.50 ppm), reflecting restricted rotation .
Biological Activity
tert-Butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate, also known by its CAS number 398489-26-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 241.33 g/mol. The compound features an azetidine ring, which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that compounds containing azetidine structures often exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has been evaluated through various assays.
Antimicrobial Activity
A study investigated the antimicrobial effects of several azetidine derivatives, including this compound. The results demonstrated significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 12 | 64 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| A549 | 30 |
| HCT116 | 20 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.
Case Studies
Several case studies have documented the synthesis and biological evaluation of azetidine derivatives:
- Synthesis and Antimicrobial Evaluation : A research group synthesized this compound and evaluated its antimicrobial properties against clinical isolates. The compound showed promising results, particularly against resistant strains of bacteria.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. Flow cytometry analysis indicated that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Q & A
Basic: What are the key synthetic challenges in preparing tert-butyl 3-(4-ethoxy-4-oxobutyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including azetidine ring formation, alkylation, and esterification. Key challenges include:
- Steric hindrance : The tert-butyl group may impede nucleophilic substitution at the azetidine nitrogen. Optimization involves using polar aprotic solvents (e.g., DMF) and elevated temperatures to enhance reactivity .
- Intermediate purification : Silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical to isolate intermediates. Purity should be confirmed via HPLC or H NMR .
- Yield improvement : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and catalyst selection (e.g., NaH for deprotonation) can enhance efficiency .
Advanced: How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions, and what decomposition pathways are observed?
The tert-butyl carbamate (Boc) group confers acid sensitivity, enabling selective deprotection:
- Acidic conditions : Exposure to HCl (4 M in dioxane) or TFA cleaves the Boc group, generating CO and tert-butanol. Kinetic studies show pseudo-first-order degradation at pH < 3 .
- Basic conditions : The Boc group remains stable in mild bases (e.g., NaHCO), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester moiety (4-ethoxy-4-oxobutyl chain). LC-MS analysis identifies byproducts like azetidine-3-carboxylic acid .
Basic: What spectroscopic methods are most effective for characterizing this compound?
- H/C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and the azetidine N–CH protons (δ 3.2–3.5 ppm). Ester carbonyls appear at ~170 ppm in C NMR .
- IR spectroscopy : Stretching vibrations for C=O (ester: ~1730 cm; carbamate: ~1690 cm) confirm functional groups .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (< 2 ppm error) validates molecular formula (CHNO) .
Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving the azetidine ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Nucleophilic attack : Electron density maps reveal preferential reactivity at the azetidine nitrogen over the ester oxygen. Activation energies for tert-butyl deprotection align with experimental kinetics .
- Steric effects : Molecular mechanics simulations quantify steric hindrance from the tert-butyl group, explaining reduced yields in bulky electrophile reactions .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
- Temperature : Store at –20°C in sealed, argon-flushed vials to minimize hydrolysis .
- Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous solvents. Decomposition accelerates at >40% relative humidity .
Advanced: How can structural analogs of this compound be designed to modulate pharmacokinetic properties?
- Bioisosteric replacement : Substitute the ethoxy group with methoxy or cyclopropyl esters to alter lipophilicity (logP) and metabolic stability. In vitro CYP450 assays assess oxidation rates .
- Azetidine ring modification : Introducing sp-hybridized substituents (e.g., methyl or fluorine) enhances conformational rigidity, as validated by X-ray crystallography .
Basic: What solvent systems are optimal for recrystallizing this compound?
- Binary mixtures : Ethyl acetate/hexane (1:3 v/v) yields high-purity crystals (mp 78–80°C).
- Tertiary systems : For polar byproducts, use CHCl/MeOH (9:1 v/v) .
Advanced: What strategies mitigate side reactions during the alkylation of the azetidine nitrogen?
- Protection/deprotection : Temporarily protect reactive sites (e.g., using Fmoc groups) to direct alkylation to the azetidine nitrogen .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hrs conventionally), minimizing decomposition .
Basic: How is the compound’s purity validated for pharmacological studies?
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in HO + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for in vitro assays .
Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?
- Scaffold diversification : The azetidine core serves as a rigid template for constructing kinase inhibitors. SPR binding assays (e.g., with EGFR) identify fragment hits .
- Click chemistry : The ethoxy ester can be functionalized via Huisgen cycloaddition to introduce pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
